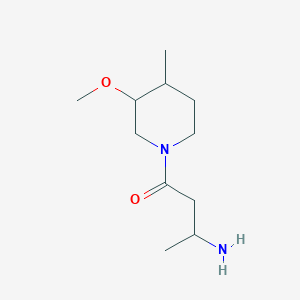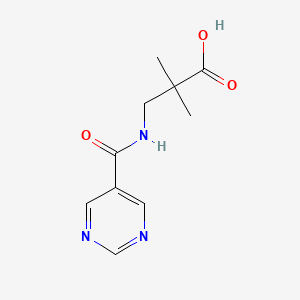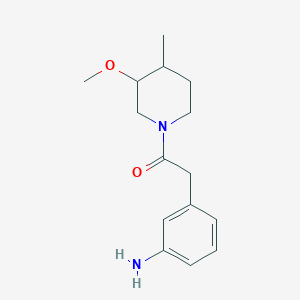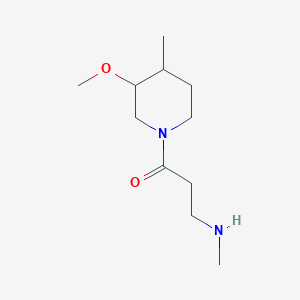
3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-methoxy-4-methylpiperidin-1-yl)butan-1-one, also known as 4-Methylpentedrone (4-MPD), is a research chemical belonging to the cathinone class. It was first synthesized in 2010 and has gained popularity among the scientific community due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action of 4-MPD is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in increased stimulation and euphoria.
Biochemical and Physiological Effects:
The use of 4-MPD has been associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. It has also been reported to cause anxiety, paranoia, and hallucinations in some users.
Advantages and Limitations for Lab Experiments
One advantage of using 4-MPD in lab experiments is its unique chemical structure, which allows for the study of its effects on the central nervous system. However, its potential for abuse and lack of research on its long-term effects make it a challenging substance to study. Additionally, the synthesis of 4-MPD requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Future Directions
There are several future directions for research on 4-MPD. One area of interest is its potential therapeutic effects for mental health disorders. Additionally, further research is needed to fully understand its mechanism of action and long-term effects on the brain and body. Finally, the development of new synthesis methods and purification techniques may improve its accessibility and use in scientific research.
Conclusion:
In conclusion, 4-MPD is a unique research chemical with potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is important for researchers to continue to explore the potential benefits and risks associated with this substance in order to advance our understanding of its effects on the brain and body.
Synthesis Methods
The synthesis of 4-MPD involves the reaction of 4-methylpropiophenone with methylamine and formaldehyde. The reaction takes place in the presence of a reducing agent, such as sodium borohydride, and a catalyst, such as HCl. The resulting product is then purified using various methods, including recrystallization and chromatography.
Scientific Research Applications
4-MPD has been used in various scientific studies, including its use as a stimulant and designer drug. It has also been studied for its potential therapeutic effects in the treatment of depression, anxiety, and other mental health disorders. Additionally, it has been used in forensic toxicology to detect drug use in biological specimens.
properties
IUPAC Name |
3-amino-1-(3-methoxy-4-methylpiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-4-5-13(7-10(8)15-3)11(14)6-9(2)12/h8-10H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKBLCPQRRZEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1OC)C(=O)CC(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid](/img/structure/B6628100.png)

![1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B6628112.png)
![2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide](/img/structure/B6628116.png)

![2-[(Pyrimidine-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6628125.png)
![3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid](/img/structure/B6628131.png)
![5-[(Pyrimidine-5-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6628134.png)

![4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid](/img/structure/B6628139.png)
![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6628147.png)
![[6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6628165.png)

